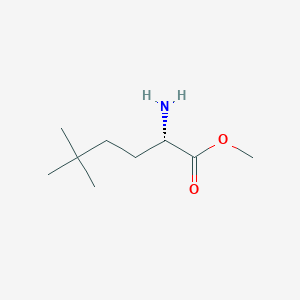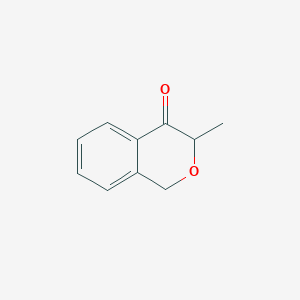
3-Methyl-1H-2-benzopyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with phenol in the presence of an acid catalyst can yield the desired compound. Another method involves the hydrogenation of 3-methyl-2H-chromene-4-one using a suitable hydrogenation catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran-4-one-2-carboxylic acid.
Reduction: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE: Lacks the methyl group at the 3-position.
8-HYDROXY-3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-ONE: Contains an additional hydroxy group at the 8-position.
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-ONE: Differs in the position of the carbonyl group.
Uniqueness
3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-methyl-1H-isochromen-4-one |
InChI |
InChI=1S/C10H10O2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-5,7H,6H2,1H3 |
Clave InChI |
VHIGMODJWSCPHG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


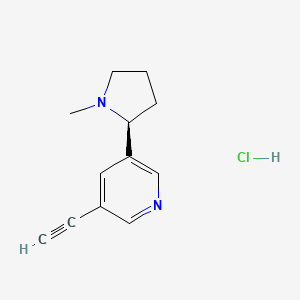
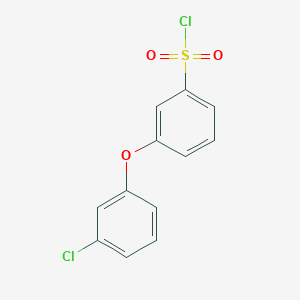
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
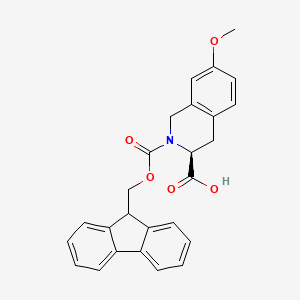
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
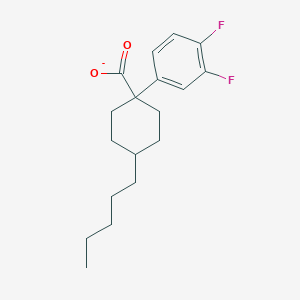
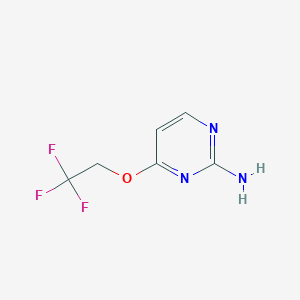
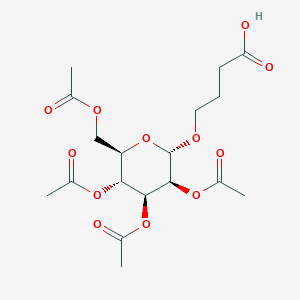
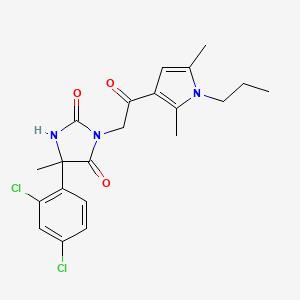
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)

![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
![sodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate](/img/structure/B15201593.png)
